N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core. Key structural attributes include:
- Position 2: A pyrrolidin-1-yl group, contributing to conformational flexibility and hydrogen-bonding capabilities.
- Acetamide side chain: Linked to a 3-chloro-2-methylphenyl group, which may influence steric bulk and electronic properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O2S/c1-14-17(25)5-4-6-18(14)27-19(32)13-31-23(33)21-22(34-24(28-21)30-11-2-3-12-30)20(29-31)15-7-9-16(26)10-8-15/h4-10H,2-3,11-13H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWXAVVLFMNVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its biological activities are of interest due to the presence of thiazole and pyridazine moieties, which are known for various pharmacological properties. This article reviews the compound's biological activities, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Protein Kinases : The thiazole and pyridazine structures are known to inhibit various kinases, including p38 MAPK, which plays a role in inflammatory responses and cancer progression .
- Antitumor Activity : Compounds with similar scaffolds have shown cytotoxic effects against different cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
- Antimicrobial Properties : Thiazole derivatives have been reported to possess antibacterial and antifungal activities, indicating a potential for this compound in treating infections .
Antitumor Activity
A study evaluating the cytotoxic effects of related thiazole compounds found that certain derivatives exhibited significant activity against cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma). The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A431 | 1.61 ± 1.92 |
| Compound 2 | HT29 | 1.98 ± 1.22 |
| N-(3-chloro-2-methylphenyl)... | A431 | TBD |
| N-(3-chloro-2-methylphenyl)... | HT29 | TBD |
Note: TBD indicates values that need to be determined through further studies.
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives was assessed using the minimum inhibitory concentration (MIC) method against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | Escherichia coli | TBD |
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study, a series of thiazole-containing compounds were synthesized and tested for their ability to inhibit tumor growth in vitro. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of thiazole derivatives, revealing that some compounds could effectively reduce pro-inflammatory cytokine production in cellular models.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazin vs. Thieno[3,2-d]pyrimidin
- Target Compound : Thiazolo[4,5-d]pyridazin core with sulfur and nitrogen atoms in the fused ring system.
- Compound (CAS 1105223-65-1): Replaces the thiazolo ring with a thieno[3,2-d]pyrimidin core (sulfur in thiophene instead of thiazole). Impact: The thieno-pyrimidin system may reduce electron density compared to thiazolo-pyridazin, altering binding affinity in enzymatic targets .
Substituent Variations in Thiazolo[4,5-d]pyridazin Derivatives
Table 1: Structural Comparison of Key Analogues
*Molecular weight calculated based on formula C24H20ClF1N4O2S.
Functional Group Analysis
Pyrrolidin-1-yl vs. Methyl at Position 2
- Target Compound (Pyrrolidin-1-yl) : The pyrrolidine ring enables hydrogen bonding via the secondary amine and enhances solubility in polar solvents.
Acetamide Substituents
- 3-Chloro-2-methylphenyl (Target) : The chlorine and methyl groups create a steric and electron-withdrawing effect, possibly improving metabolic stability.
- 4-Fluorobenzyl () : The benzyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions starting with thiazolo[4,5-d]pyridazine core formation. Key steps include:
- Cyclocondensation of substituted pyridazinones with thiourea derivatives using phosphorus pentasulfide (P₄S₁₀) under inert conditions .
- Introduction of the pyrrolidin-1-yl moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid side reactions .
- Final acetamide coupling via EDC/HOBt-mediated amidation, with pH adjustment (6.5–7.5) to ensure selectivity . Critical parameters : Solvent purity, reaction time (monitored via TLC/HPLC), and stoichiometric ratios of reagents.
Q. How is the compound’s structural identity confirmed, and what analytical techniques are essential?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., 4-fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and acetamide carbonyl resonance (δ ~170 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- X-ray crystallography : For unambiguous confirmation of the thiazolo-pyridazine core and substituent geometry using SHELXL refinement .
Advanced Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:
- Variable-temperature NMR : To identify conformational flexibility in the pyrrolidin-1-yl group .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate electronic structures .
- High-resolution crystallography : Use SHELXD for phase refinement and SHELXE for density modification to resolve disordered regions .
Q. What experimental design principles apply to optimizing reaction yields while minimizing byproducts?
A Design of Experiments (DoE) approach is recommended:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology : To identify interactions (e.g., solvent polarity × temperature) that maximize yield .
- Flow chemistry : Continuous-flow systems improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the thiazole ring) . Case study : A 22% yield increase was achieved by switching from batch to microfluidic reactors for analogous thiazolo-pyridazine derivatives .
Q. How can researchers investigate the compound’s mechanism of action against biological targets?
- Target identification : Use molecular docking (AutoDock Vina) to prioritize kinases or GPCRs, leveraging the compound’s thiazole and fluorophenyl motifs as pharmacophores .
- Enzymatic assays : Measure IC₅₀ values against purified targets (e.g., EGFR kinase) with ATP-bioluminescence readouts .
- Cellular studies : Combine siRNA knockdown with the compound to validate target engagement (e.g., apoptosis assays in cancer cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
